Moxifloxacin, Hydrochloride Monohydrate

Description

Significance of Quinolone Class in Antimicrobial Research

The quinolone class of antibiotics are synthetic bactericidal agents that are broad-spectrum. mdpi.comwikipedia.org Their significance in antimicrobial research stems from their unique mechanism of action and their effectiveness against a wide array of bacterial pathogens. mdpi.com

The initial discovery of the quinolone scaffold can be traced back to the accidental synthesis of nalidixic acid in 1962 during the production of chloroquine. oup.com This first-generation quinolone, while limited in its spectrum of activity, laid the groundwork for the development of a vast number of analogues. wikipedia.orgoup.com The subsequent introduction of a fluorine atom at the C-6 position of the quinolone ring system gave rise to the fluoroquinolones, a modification that significantly enhanced their antibacterial potency and broadened their spectrum of activity to include both Gram-positive and Gram-negative bacteria. wikipedia.orgaafp.org

The primary molecular targets of fluoroquinolones are the bacterial enzymes DNA gyrase (topoisomerase II) and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, transcription, and repair. oup.comreviewofoptometry.com Fluoroquinolones inhibit these enzymes by forming a stable ternary complex with the enzyme and DNA, which in turn blocks the progression of the DNA replication fork and leads to irreparable breaks in the bacterial chromosome, ultimately resulting in cell death. nih.govoup.com The differential targeting of DNA gyrase and topoisomerase IV contributes to the varying activity of different fluoroquinolones against different types of bacteria. oup.com For instance, in many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the more sensitive target.

The clinical success of fluoroquinolones has spurred extensive research into their structure-activity relationships, leading to the development of successive generations of these drugs with improved properties. nih.govoup.com However, the widespread use of these antibiotics has also led to the emergence of bacterial resistance, a significant challenge in modern medicine. acs.orgnih.gov Mechanisms of resistance primarily involve mutations in the genes encoding DNA gyrase and topoisomerase IV, which reduce the binding affinity of the drugs to their targets, as well as the overexpression of efflux pumps that actively remove the drugs from the bacterial cell. oup.comresearchgate.net

Historical Context of Moxifloxacin (B1663623) within Fourth-Generation Fluoroquinolones

The development of fluoroquinolones can be categorized into generations, each characterized by an expanded spectrum of activity and improved pharmacokinetic profiles. wikipedia.orgaafp.org The journey began with the first-generation quinolones like nalidixic acid, which were primarily effective against Gram-negative bacteria and used for urinary tract infections. wikipedia.orgoup.com

The second generation, which includes well-known drugs such as ciprofloxacin (B1669076) and norfloxacin, saw the introduction of a fluorine atom at the C-6 position and a piperazine (B1678402) ring at the C-7 position. oup.comtandfonline.com These modifications resulted in a broader spectrum of activity, encompassing more Gram-negative and some Gram-positive bacteria, and allowed for systemic use. tandfonline.com

The third generation, exemplified by levofloxacin, further improved upon the second generation by offering enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, and atypical pathogens. aafp.orgcrstoday.com

Moxifloxacin is a prominent member of the fourth-generation of fluoroquinolones, which were developed to address some of the limitations of earlier generations. crstoday.comoptometricmanagement.com Patented by Bayer A.G. in the early 1990s and approved for medical use in the United States in 1999, moxifloxacin represents a significant advancement in the field. wikipedia.org A key characteristic of fourth-generation fluoroquinolones is their dual-targeting mechanism of action, inhibiting both DNA gyrase and topoisomerase IV with high affinity. wikipedia.orgoptometricmanagement.com This dual action is thought to slow the development of bacterial resistance, as simultaneous mutations in both target enzymes would be required for a significant decrease in susceptibility. optometricmanagement.com

Another defining feature of fourth-generation agents like moxifloxacin is their enhanced activity against Gram-positive bacteria, including resistant strains, and their effectiveness against anaerobic bacteria. reviewofoptometry.comcrstoday.com The structural modifications in moxifloxacin, particularly the C-8 methoxy (B1213986) group, contribute to this expanded spectrum and increased potency. oup.comoptometricmanagement.com

Table 1: Evolution of Fluoroquinolone Generations

| Generation | Representative Drug(s) | Key Characteristics |

|---|---|---|

| First | Nalidixic acid | Moderate Gram-negative activity, primarily for UTIs. wikipedia.orgoup.com |

| Second | Ciprofloxacin, Norfloxacin | Broadened Gram-negative and some Gram-positive activity, systemic use. oup.comtandfonline.com |

| Third | Levofloxacin | Enhanced Gram-positive activity, including S. pneumoniae. aafp.orgcrstoday.com |

Structural Elucidation and Core Chemical Framework of Moxifloxacin, Hydrochloride Monohydrate

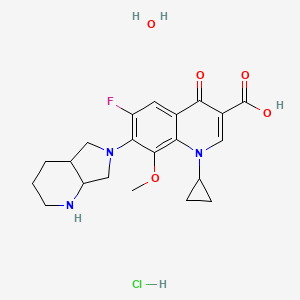

The chemical structure of moxifloxacin is central to its potent and broad-spectrum antibacterial activity. Its systematic chemical name is 1-cyclopropyl-6-fluoro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. researchgate.netnih.gov The compound is often used in its hydrochloride monohydrate salt form. nih.gov

The core of the moxifloxacin molecule is a 4-oxo-1,4-dihydroquinoline ring system, which is essential for its antibacterial action. nih.gov Several key substituents on this core framework contribute to its specific properties:

A cyclopropyl group at the N-1 position.

A fluorine atom at the C-6 position, a hallmark of the fluoroquinolone class that enhances gyrase inhibition. oup.com

A bulky and basic (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine substituent at the C-7 position, which influences the spectrum of activity and pharmacokinetic properties. nih.gov

A methoxy group at the C-8 position, which enhances activity against Gram-positive and anaerobic bacteria and is a distinguishing feature of moxifloxacin and other fourth-generation agents. oup.comoptometricmanagement.com

A carboxylic acid group at the C-3 position, which is crucial for binding to the DNA gyrase and topoisomerase IV enzymes. oup.com

The hydrochloride monohydrate form of moxifloxacin indicates that the molecule is salified with hydrochloric acid and incorporates one molecule of water into its crystal structure. nih.govnih.gov This form can influence the compound's physicochemical properties such as solubility and stability. researchgate.net

Table 2: Chemical and Physical Properties of Moxifloxacin Hydrochloride Monohydrate

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₂₁H₂₇ClFN₃O₅ | nih.govnih.gov |

| Molecular Weight | 455.9 g/mol | nih.govnih.gov |

| IUPAC Name | 7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrate (B1144303);hydrochloride | nih.gov |

| CAS Number | 192927-63-2 | nih.govlgcstandards.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O4.ClH.H2O/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKZIMSDWAIZNDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClFN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Chemistry and Structural Modification Methodologies

Advanced Synthetic Routes for Moxifloxacin (B1663623), Hydrochloride Monohydrate Precursors

The industrial production of moxifloxacin hinges on the availability of efficient and scalable synthetic routes for its key precursors. Research has focused on optimizing existing methods and developing novel pathways to improve yield, reduce costs, and enhance stereochemical purity.

To circumvent the need for resolving a racemic mixture, several stereoselective synthesis approaches for (S,S)-2,8-diazabicyclo[4.3.0]nonane have been developed. One notable method involves an intramolecular double stereodifferentiation strategy. This approach utilizes a dual chiral-auxiliary to direct the stereochemistry during a key hydrogenation reaction, resulting in the desired cis- google.comtandfonline.com bicyclic system with high stereoselectivity. acs.org The precursor for this hydrogenation, 1,6-bis((R)-1-phenylethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-b]pyridine-2,5-dione, is prepared from readily available starting materials. acs.org

Another enantioselective synthesis employs (R)-2-amino-2-phenylethanol as a chiral induction reagent. researchgate.netresearchgate.net This multi-step process is designed for operational simplicity, with many intermediates being used in subsequent steps without extensive purification. researchgate.net

Enzymatic resolution offers a highly selective and environmentally benign method for obtaining the desired (S,S)-enantiomer from a racemic mixture. A widely studied approach is the chemo-enzymatic synthesis involving the hydrolysis of a racemic diester precursor. researchgate.netresearchgate.net

Specifically, the immobilized lipase (B570770) B from Candida antarctica (CALB) has proven effective in the selective hydrolysis of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. evitachem.comresearchgate.netresearchgate.net Research has focused on optimizing reaction conditions, such as temperature and pH, to enhance the enzyme's activity and selectivity. researchgate.netresearchgate.net For instance, increasing the temperature from 27 °C to 50 °C was found to significantly boost the enzymatic activity. researchgate.netresearchgate.net Furthermore, semi-rational engineering of CALB has been explored to improve its efficiency for this specific transformation. researchgate.net

| Enzymatic Resolution Parameters | Findings | References |

| Enzyme | Immobilized Candida antarctica lipase B (CALB) | evitachem.comresearchgate.netresearchgate.net |

| Substrate | cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate | evitachem.comresearchgate.netresearchgate.net |

| Optimum Temperature | 50–60 °C | researchgate.netresearchgate.net |

| Optimum pH | 7.5 | researchgate.netresearchgate.net |

| Improvement | Activity increased four-fold at 50 °C compared to 27 °C. | researchgate.netresearchgate.net |

Another strategy for the racemization of an earlier intermediate, (1R, 6S)-8-benzyl-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonane, involves N-chlorination with sodium dichloroisocyanurate followed by dehydrochlorination using a base like triethylamine. orientjchem.orgresearchgate.net The resulting product can then be hydrogenated to the cis racemate and recycled back into the resolution process. orientjchem.orgresearchgate.net This base-catalyzed racemization can be carried out efficiently in halogenated solvents at moderate temperatures. orientjchem.orgresearchgate.net

| Racemization Method | Reagents | Key Feature | References |

| Racemization of diazabicyclononane | Manganese dioxide, Pd/C | Converts the undesired enantiomer back to the racemate. | tandfonline.comresearchgate.netfigshare.com |

| Racemization of dioxo-intermediate | Sodium dichloroisocyanurate, Triethylamine | Allows for recycling of the undesired enantiomer from an earlier stage. | orientjchem.orgresearchgate.net |

For industrial-scale production, "one-pot" syntheses are highly desirable as they minimize waste, reduce processing time, and simplify operations by avoiding the isolation and purification of intermediates. acs.orgnih.gov In the context of moxifloxacin precursor synthesis, several steps have been telescoped into a single operation. tandfonline.comacs.org For example, the initial dehydration, N-acylation, and cyclization reactions to form a key precursor have been successfully combined into a one-pot process. tandfonline.comtandfonline.comfigshare.com This approach is a significant step towards making the synthesis more economically viable and environmentally friendly. nih.gov

Chiral Intermediate Synthesis (e.g., (S,S)-2,8-diazabicyclo[4.3.0]nonane)

Design and Synthesis of Novel Moxifloxacin Derivatives and Analogs

The core structure of moxifloxacin has served as a scaffold for the design and synthesis of novel derivatives and analogs in an effort to explore new chemical space and potentially enhance or modify its activity profile. These modifications often involve alterations to the quinolone core or the diazabicyclononane side chain. For instance, a moxifloxacin analog featuring a cyano group at the C-8 position of the quinolone ring has been synthesized, demonstrating that the (S,S)-2,8-diazabicyclo[4.3.0]nonane moiety can be retained while modifying other parts of the molecule. evitachem.com The synthesis of such analogs often involves the condensation of a novel borate (B1201080) complex of the quinolone core with the (S,S)-2,8-diazabicyclo[4.3.0]nonane intermediate. google.comwipo.int

Carboxamide Derivatives at C-7 Position

The synthesis of carboxamide derivatives at the C-7 position of moxifloxacin is a key strategy for structural modification. This involves creating an amide linkage at the secondary amine of the diazabicyclo moiety. A general approach involves activating a carboxylic acid by converting it into a more reactive acyl chloride, often using thionyl chloride. ijbpas.comnih.gov This activated intermediate is then reacted with moxifloxacin, typically through a method like the Schotten-Baumann reaction, to form the desired carboxamide derivative. ijbpas.com

Researchers have successfully synthesized a series of novel moxifloxacin derivatives by reacting it with various aromatic carboxylic acids. who.int Spectroscopic analyses, including Infrared (IR), Ultraviolet-Visible (UV-Vis), Proton Nuclear Magnetic Resonance (¹H-NMR), and Mass Spectrometry, have confirmed that the substitution occurs at the amine group of the diazabicyclo moiety at the C-7 position. who.int The bulky bicycloamine substituent at this C-7 position is crucial as it is believed to interact directly with DNA gyrase and can protect against efflux pump mechanisms in bacteria. ijbpas.comnih.gov

Further studies have involved the conjugation of moxifloxacin with various fatty acids and H2 receptor antagonists (famotidine, ranitidine, cimetidine) to create amide derivatives, expanding the library of potential new chemical entities. ijbpas.comnih.gov

Table 1: Synthesis of Moxifloxacin Carboxamide Derivatives at C-7 Position

| Reactant | Synthetic Method | Key Findings | Reference |

|---|---|---|---|

| Aromatic Carboxylic Acids | Condensation method after activating the acid with thionyl chloride. | Formation of a new amide linkage at the C-7 diazabicyclo moiety confirmed by IR, ¹H-NMR, and mass spectrometry. | who.int |

| H2 Receptor Antagonists | Schotten-Baumann reaction with acyl-chloride intermediates in refluxing methanol (B129727). | High-yield synthesis of target carboxamide derivatives was achieved. | ijbpas.com |

| Fatty Acids | Amide chemistry. | Novel conjugates of moxifloxacin with various fatty acids were synthesized with good yields. | nih.gov |

Coordination Chemistry: Synthesis of Moxifloxacin-Metal Complexes

Moxifloxacin's structure, particularly the carboxyl and keto groups of the quinolone core, makes it an excellent chelating agent for various metal ions. The resulting metal complexes often exhibit unique properties compared to the parent drug.

Complexation with Transition Metals (e.g., Zn(II), Ni(II), Co(III), Cu(II), Al(III))

Moxifloxacin readily forms complexes with a wide array of transition metals. The synthesis generally involves mixing a solution of the moxifloxacin ligand (often in an alcohol like methanol or ethanol) with an aqueous or alcoholic solution of the corresponding metal salt (e.g., chloride or sulfate (B86663) salts). researchgate.netjournalijar.com The reaction mixture is often refluxed to promote complex formation. nih.gov

Studies have reported the successful synthesis of moxifloxacin complexes with metals such as Fe(III), Cu(II), Co(II), Ni(II), Zn(II), Mn(II), Cr(III), Ag(I), Au(III), and Cd(II). researchgate.netjournalijar.comdoaj.orgresearchgate.netscispace.com In some cases, mixed-ligand complexes are formed by introducing a secondary ligand, such as hydrazine (B178648) or imidazole, into the reaction. doaj.orgresearchgate.netscispace.com The stoichiometry of the resulting complexes is often found to be in a 1:2 metal-to-ligand ratio. researchgate.net The complexation can enhance certain properties of the moxifloxacin molecule. doaj.orgresearchgate.net

Table 2: Examples of Synthesized Moxifloxacin-Metal Complexes

| Metal Ion(s) | Secondary Ligand (if any) | Synthesis Method | Resulting Complex | Reference |

|---|---|---|---|---|

| Fe(III), Cu(II), Hg(II) | Hydrazine | Mixing moxifloxacin and hydrazine with metal salts. | Mono-ligand and bi-ligand (with hydrazine) complexes were formed. | doaj.orgresearchgate.net |

| Au(III), Ag(I) | None | Adding aqueous metal salt solution to a methanolic moxifloxacin solution. | [Au(MOX)₂(Cl)₂]·2H₂O and [Ag(MOX)₂]·2H₂O | researchgate.net |

| Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cr(III) | Imidazole | Solid complexes prepared and characterized. | [M(MOX)(HIm)Clx]·nH₂O | researchgate.net |

| Zn(II), Ni(II), Co(II) | None | Mixing metal chloride solutions with an ethanolic solution of moxifloxacin. | Characterized metal-moxifloxacin complexes. | journalijar.com |

| Cd(II), Cu(II), Co(II), Zn(II) | Hydrazine | Synthesis of mixed ligand metal complexes. | Characterized bi-ligand complexes. | scispace.com |

Characterization of Coordination Bonds and Geometry

The structure and nature of the coordination in moxifloxacin-metal complexes are elucidated using various spectroscopic and physicochemical techniques. Crystal structures and spectroscopic data confirm that moxifloxacin typically acts as a bidentate ligand, coordinating to the metal ion through the pyridone oxygen and one of the oxygen atoms of the carboxylate group. researchgate.netresearchgate.netnih.gov

Key characterization findings include:

Infrared (IR) Spectroscopy: In the IR spectra of the complexes, the characteristic stretching vibration band of the carboxylic acid's -OH group disappears, and the bands for the carboxylic (C=O) and pyridone (C=O) groups shift to different frequencies. journalijar.comresearchgate.net This confirms the deprotonation of the carboxylic acid and the involvement of both carbonyl groups in the coordination bond.

Molar Conductance: These measurements in solvents like DMF help to distinguish between electrolytic and non-electrolytic complexes. nih.govekb.eg This provides insight into whether anions (like Cl⁻) are part of the inner coordination sphere or exist as counter-ions outside of it. ekb.eg

Electronic Spectra (UV-Vis): The electronic spectra of the complexes show new absorption bands, often attributed to ligand-to-metal charge transfer (LMCT) and d-d electronic transitions, which are used to infer the coordination geometry of the complex (e.g., octahedral or tetrahedral). nih.govekb.eg

¹H-NMR Spectroscopy: In the proton NMR spectra of the complexes, the chemical shifts of protons located near the chelating sites (H-2 and H-5) are altered compared to the free ligand, which provides clear evidence of complex formation. journalijar.com

Thermal Analysis (TGA/DTA): Thermogravimetric analysis helps to confirm the presence of water molecules (hydrated or coordinated) and provides information on the thermal stability of the complexes. ekb.eg

Based on these combined analytical techniques, the coordination geometry of many moxifloxacin-transition metal complexes has been proposed to be octahedral. nih.govdntb.gov.ua

Table 3: Summary of Characterization Techniques and Findings

| Technique | Key Finding | Implication | Reference |

|---|---|---|---|

| IR Spectroscopy | Shift in ν(C=O) of pyridone and carboxylate groups; disappearance of ν(O-H). | Confirms coordination through the keto and carboxylate oxygen atoms. | journalijar.comresearchgate.netresearchgate.net |

| Molar Conductivity | Values indicate electrolytic or non-electrolytic nature. | Determines if anions are inside or outside the coordination sphere. | nih.govekb.eg |

| UV-Vis Spectroscopy | Presence of new charge transfer and d-d transition bands. | Suggests the coordination geometry of the complex (e.g., octahedral). | nih.govekb.eg |

| ¹H-NMR Spectroscopy | Change in chemical shifts of protons near the coordination site. | Confirms the involvement of specific ligand sites in metal binding. | journalijar.com |

Solid State Chemistry and Pharmaceutical Crystallography Research

Polymorphism and Pseudopolymorphism Studies of Moxifloxacin (B1663623), Hydrochloride Monohydrate

Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms or structures. These different forms, known as polymorphs, possess distinct physicochemical properties despite being chemically identical. The study of polymorphism is critical in pharmaceutical development to ensure the selection of the most stable and effective solid form of a drug. Moxifloxacin hydrochloride has been found to exist in several polymorphic and pseudopolymorphic (hydrated) forms.

Several crystalline forms of moxifloxacin hydrochloride have been identified and characterized in scientific literature. These include forms designated as MOXI-I, MOXI-II, MOXI-III, and MOXI-IV, as well as hydrate (B1144303) crystalline forms referred to as Form α1 and Form α2. walshmedicalmedia.comgoogle.comgoogle.com

MOXI-I, II, III, and IV : These forms are obtained through crystallization from different solvents. walshmedicalmedia.com

Form α1 and Form α2 : These are identified as polymorphic hydrate crystalline forms of Moxifloxacin hydrochloride. google.comgoogle.com

Polymorph IV : A distinct polymorph of moxifloxacin hydrochloride monohydrate has been identified, characterized by a specific X-ray powder diffractogram (PXRD). justia.com This form is differentiated from previously known polymorphs by the presence of unique peaks in its PXRD pattern. justia.com

The primary technique for identifying these crystalline forms is X-ray Powder Diffraction (PXRD), which provides a unique fingerprint for each crystal structure.

Table 1: Characteristic PXRD Peaks (2θ) for Moxifloxacin Hydrochloride Polymorphs

| Polymorph | Characteristic PXRD Peaks (2θ ±0.2°) | Source(s) |

|---|---|---|

| Form α1 | 5.6, 7.0, 8.3, 9.9, 14.3, 15.4, 17.2, 20.2, 23.4, 26.4, 27.3, 29.0 | google.comgoogle.com |

| Form α2 | 5.7, 7.1, 8.4, 10.2, 14.4, 16.9, 19.1, 21.5, 26.3, 27.2 | google.comgoogle.com |

| Polymorph IV | 7.5, 9.3, 12.8, 15.1, 16.7, 18.7, 19.2 | justia.com |

The choice of solvent is a critical factor that dictates which polymorphic form will crystallize from a solution. Research has shown a direct correlation between the solvent used and the resulting moxifloxacin crystal form. walshmedicalmedia.com The polarity of the solvent plays a significant role in this process. walshmedicalmedia.com

MOXI-I is obtained from crystallization in distilled water. walshmedicalmedia.com

MOXI-II is produced using ethanol. walshmedicalmedia.com

MOXI-III is formed from methanol (B129727). walshmedicalmedia.com

MOXI-IV crystallizes from 70% isopropanol. walshmedicalmedia.com

A specific Polymorph IV of the monohydrate is prepared by reacting moxifloxacin free base with hydrochloric acid in a solvent system containing methanol and water. justia.com

The hydrate Form α2 can be prepared by suspending moxifloxacin hydrochloride in a mixture of water and an aprotic polar solvent, such as N-methyl-2-pyrrolidinone, followed by heating and cooling. google.comgoogle.com

Moxifloxacin hydrochloride has demonstrated poor solubility in less polar solvents like benzene, ethyl acetate (B1210297), and acetone, making them unsuitable for crystallization processes. walshmedicalmedia.com

In addition to PXRD, thermal and spectroscopic methods are essential for a comprehensive characterization of polymorphs. Techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Infrared (IR) spectroscopy reveal key information about the thermal stability, melting points, and molecular structure of the different crystalline forms.

Thermal Analysis : DSC and Differential Thermal Analysis (DTA) have been instrumental in identifying polymorphism in moxifloxacin by revealing different melting points for the various crystal forms. walshmedicalmedia.com For instance, Form α1 exhibits a DSC endotherm maximum peak at approximately 250 °C, while Form α2 shows a peak at about 253 °C. google.comgoogle.com Exothermic peaks observed in the thermographs for MOXI-II and MOXI-III at 276.99 °C and 270.13 °C, respectively, may suggest oxidative decomposition. walshmedicalmedia.com

Spectroscopic Analysis : IR spectroscopy, along with thermal analysis and PXRD, has confirmed the existence of at least three polymorphic forms of moxifloxacin. walshmedicalmedia.com

Table 2: Thermal Properties of Moxifloxacin Hydrochloride Polymorphs

| Polymorph | DSC Endotherm Maximum Peak | Source(s) |

|---|---|---|

| Form α1 | ~250 °C | google.comgoogle.com |

| Form α2 | ~253 °C | google.comgoogle.com |

Cocrystallization and Coamorphous Formulations

Beyond polymorphism, another strategy to modify the physicochemical properties of Moxifloxacin is through the formation of multicomponent solids, such as cocrystals and coamorphous systems. Cocrystallization involves combining the API with a benign coformer in a specific stoichiometric ratio within a crystal lattice, which can alter properties like solubility and stability.

Researchers have successfully engineered cocrystals of moxifloxacin with various pharmaceutical coformers to achieve desired properties.

trans-Cinnamic Acid : A crystalline adduct of moxifloxacin and trans-cinnamic acid in a 1:1 molar ratio has been prepared. ku.dkresearchgate.net This adduct significantly decreased the aqueous solubility and intrinsic dissolution rate of moxifloxacin, a strategy aimed at prolonging its residence time in the lungs for treating tuberculosis. ku.dkresearchgate.net

Saccharin (B28170) : A molecular complex between moxifloxacin and saccharin has been formed. figshare.com Structural analysis revealed ionic interactions between the amino group of moxifloxacin and the sulfonamide group of the sweetener, saccharin. figshare.com This complexation was explored as a method for taste-masking. figshare.com

4-Hydroxybenzoic Acid : The cocrystallization of moxifloxacin hydrochloride with 4-hydroxybenzoic acid has been studied. mdpi.com This research showed that the resulting cocrystalline solid (MoHCl-4HBA) had improved aqueous solubility compared to the original moxifloxacin hydrochloride salt. mdpi.com

Mechanochemistry, which uses mechanical force to induce chemical reactions, has emerged as a green and efficient alternative to traditional solvent-based methods for cocrystal synthesis. nih.govresearchgate.net These techniques, such as grinding and ball milling, can be performed with minimal or no solvent. nih.govresearchgate.net

Ball Milling : The cocrystal and coamorphous salts of moxifloxacin and saccharin were successfully synthesized using a ball milling process. figshare.com This mechanochemical method facilitated the formation of the molecular complex through ionic interactions. figshare.com

Grinding and Other Methods : While specific examples for moxifloxacin are noted with ball milling, general mechanochemical approaches like neat (dry) grinding and liquid-assisted grinding are common for producing cocrystals. mdpi.comnih.gov For instance, studies on the related fluoroquinolone, ciprofloxacin (B1669076), have demonstrated successful cocrystal formation with various coformers using neat grinding and ball milling. mdpi.com Slurry conversion, solvent evaporation, and reaction crystallization have also been applied to form cocrystals of moxifloxacin hydrochloride with 4-hydroxybenzoic acid. mdpi.com

Formation and Characterization of Coamorphous Salts

Coamorphous solid dispersions represent a modern strategy to enhance the physicochemical properties of active pharmaceutical ingredients. These are single-phase, amorphous systems composed of two or more small-molecule components. nih.gov The primary objective of creating coamorphous forms of moxifloxacin is to improve characteristics such as solubility and stability. researchgate.net

The formation of a coamorphous system involves converting the crystalline drug into an amorphous state alongside a coformer. This can be achieved through various methods, including co-milling and solvent evaporation. nih.gov In the case of ionizable drugs like moxifloxacin, coamorphous salts can be formed, often through strong intermolecular interactions like ionic bonds or hydrogen bonds between the drug and a selected coformer. nih.govresearchgate.net For instance, a coamorphous salt can be designed using ionic interactions between an acidic drug and a basic drug or excipient. researchgate.net

The successful formation and characterization of a homogenous coamorphous system are verified through several analytical techniques. The absence of sharp peaks in an X-Ray Powder Diffraction (XRPD) pattern confirms the amorphous nature of the material. Differential Scanning Calorimetry (DSC) is critical for identifying a single glass transition temperature (Tg), which indicates that the components have mixed into a single, homogenous phase. nih.gov A high Tg is generally associated with better physical stability of the amorphous form. researchgate.netnih.gov Furthermore, spectroscopic methods like Fourier-Transform Infrared Spectroscopy (FTIR) are employed to investigate the intermolecular interactions between the drug and the coformer that stabilize the coamorphous phase. nih.gov

Table 1: Key Characterization Techniques for Coamorphous Systems

| Technique | Purpose | Typical Observation for Coamorphous System |

|---|---|---|

| X-Ray Powder Diffraction (XRPD) | To assess the long-range molecular order. | Absence of sharp Bragg peaks; presence of a "halo" pattern, confirming an amorphous state. nih.gov |

| Differential Scanning Calorimetry (DSC) | To measure thermal transitions. | A single glass transition temperature (Tg) intermediate between the individual components, confirming a homogeneous system. nih.gov |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To probe intermolecular interactions. | Shifts in vibrational frequencies (e.g., carboxyl, amine groups) indicating the formation of new hydrogen or ionic bonds. nih.gov |

Intermolecular Interactions in Cocrystal Structures

Pharmaceutical cocrystals are crystalline solids that contain two or more different molecules, typically an active pharmaceutical ingredient (API) and a coformer, in the same crystal lattice. nih.gov These components are held together by various non-covalent bonds, which are strong enough to maintain a stable crystal structure but weak enough to dissociate upon dissolution. nih.gov

The defining interactions within cocrystal structures include:

Hydrogen Bonds: This is the most common and significant interaction in cocrystal design due to its strength and high degree of directionality. nih.gov

π-π Stacking: These interactions occur between aromatic rings.

Van der Waals Forces: These are weaker, non-specific interactions. nih.gov

A specific and relevant category is the ionic cocrystal , also referred to as a salt cocrystal . This type of structure is formed when a drug salt, such as Moxifloxacin Hydrochloride, crystallizes with a neutral coformer molecule. nih.gov In this arrangement, the primary interactions involve the ionic components of the salt and the neutral coformer, often through robust hydrogen bonds. The analysis of these interactions is crucial and is typically performed using single-crystal X-ray diffraction, which elucidates the precise three-dimensional arrangement of molecules in the crystal lattice. nih.gov

Solid-State Reactivity and Interactions

Solid-State Interaction with Metal Ions

Moxifloxacin hydrochloride demonstrates reactivity with various metal ions in the solid state. Research using Fourier Transform Infrared (FTIR) spectroscopy has shown that triturating moxifloxacin HCl with salts of certain divalent and trivalent metals causes a perturbation of the absorption band of the carbonyl groups, which appears around 1700 cm⁻¹. researchgate.net This shift indicates a direct interaction, likely a complexation, between the metal ion and the moxifloxacin molecule. researchgate.net

The interaction is believed to involve chelation of the metal ion by the oxygen atom of the carboxylic acid group and the exocyclic carbonyl oxygen atom at the 4-position of the quinolone ring. researchgate.net

Interacting Metals: Solid-state interactions have been confirmed with Zinc (Zn²⁺), Copper (Cu²⁺), and Aluminum (Al³⁺). researchgate.net Mass spectrometry has also identified the formation of a moxifloxacin-aluminum complex. tsu.edu Other studies have also explored interactions with Iron (Fe³⁺), Cobalt (Co²⁺), and Nickel (Ni²⁺). researchgate.netptfarm.pl

Non-Interacting Metals: The same FTIR study showed no significant interaction with the monovalent Potassium (K⁺) ion, as the carbonyl peak remained unshifted at 1708.2 cm⁻¹. researchgate.net

Table 3: Summary of Solid-State Interactions with Metal Ions

| Metal Ion | Method of Detection | Observation | Reference |

|---|---|---|---|

| Aluminum (Al³⁺) | FTIR, Mass Spectrometry | Perturbation of carbonyl band; complex formation confirmed. | researchgate.nettsu.edu |

| Copper (Cu²⁺) | FTIR | Perturbation of carbonyl band. | researchgate.net |

| Zinc (Zn²⁺) | FTIR | Perturbation of carbonyl band. | researchgate.net |

| Iron (Fe³⁺) | HPLC | Accelerated degradation in solution at high temperature. | ptfarm.pl |

| Potassium (K⁺) | FTIR | No significant perturbation of carbonyl band. | researchgate.net |

Thermal Degradation Pathways in Solid State

Moxifloxacin hydrochloride is susceptible to degradation under conditions of thermal stress. The extent of degradation is dependent on the temperature, duration of exposure, and the presence of other substances like metal ions. ptfarm.pl

Forced degradation studies have provided specific insights into its stability:

Heating solid moxifloxacin HCl at 100°C for 8 hours led to a decrease in the recovered amount to 91%, with three distinct degradation products being detected. researchgate.net

Another study reported approximately 12.35% degradation of the drug after being subjected to thermal stress for 11 days. ijrpc.com

When thermostated at 60°C for 24 hours, the residual content of native moxifloxacin hydrochloride was found to be 85.8%. udhtu.edu.ua

The presence of metal ions significantly accelerates thermal degradation. Studies on the hydrolysis of moxifloxacin at elevated temperatures showed that the rate of decomposition increases markedly with certain metal ions, following the general order: Cu(II) > Fe(III) > Al(III) > Zn(II). ptfarm.pl For example, after 48 hours of heating at 110°C, moxifloxacin decomposition was 52.04% on its own, but this increased to 79.35% in the presence of Cu(II) ions. ptfarm.pl

A primary chemical pathway identified in the degradation process is the decarboxylation of the moxifloxacin molecule at the quinoline (B57606) core. ptfarm.pl

Table 4: Thermal Degradation of Moxifloxacin Hydrochloride Under Various Conditions

| Condition | Duration | Degradation / Remaining % | Notes | Reference |

|---|---|---|---|---|

| 60°C | 24 hours | 14.2% degradation (85.8% remaining) | Solid state | udhtu.edu.ua |

| 100°C | 8 hours | 9% degradation (91% remaining) | Solid state; 3 degradation products formed. | researchgate.net |

| 110°C | 48 hours | 52.04% degradation | In acidic solution without metal ions. | ptfarm.pl |

| 110°C with Cu(II) | 48 hours | 79.35% degradation | In acidic solution with copper ions. | ptfarm.pl |

| Thermal Stress | 11 days | 12.35% degradation | Solid state | ijrpc.com |

Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups within the moxifloxacin (B1663623) molecule and characterizing its solid-state properties.

FTIR spectroscopy is a powerful technique for identifying the various functional groups present in Moxifloxacin Hydrochloride Monohydrate by measuring the absorption of infrared radiation. The FTIR spectrum of moxifloxacin hydrochloride displays several characteristic absorption bands that confirm its complex structure.

Key vibrational frequencies observed in the FTIR spectrum include a distinct O-H stretching vibration at 3527 cm⁻¹ and C=O stretching from the carboxylic acid and ketone groups at 1710 cm⁻¹. jchr.org Other significant peaks correspond to N-H stretching at 2928 cm⁻¹, aliphatic C-H stretching at 2917 and 2850 cm⁻¹, and aromatic C-H bond oscillations around 1450 cm⁻¹. jchr.orgresearchgate.netresearchgate.net The presence of these peaks is used for the identification of the compound in pharmacopoeial analyses. edqm.eu

FTIR is also pivotal in confirming interactions between moxifloxacin and other substances, such as metal ions. Studies on the solid-state interaction between Moxifloxacin HCl and various metal ions (Zn²⁺, Cu²⁺, Al³⁺) have shown a perturbation of the carbonyl group's absorption band, which is typically found around 1700 cm⁻¹. This shift indicates a direct interaction or chelation involving the keto-carboxylic moiety of the moxifloxacin molecule, which is a critical finding for understanding potential interactions with metal-containing excipients or co-administered drugs. Compatibility studies with pharmaceutical polymers also rely on FTIR to ensure that the primary absorption bands of the drug remain unaltered, confirming the absence of significant chemical interactions. jchr.org

Interactive Table: Key FTIR Absorption Bands for Moxifloxacin Hydrochloride Monohydrate

| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration | Reference |

| 3527 | O-H (water of hydration/acid) | Stretching | jchr.org |

| 2928 | N-H (secondary amine) | Stretching | jchr.org |

| 2917, 2850 | C-H (aliphatic) | Stretching | researchgate.netresearchgate.net |

| 1710 | C=O (ketone and carboxylic acid) | Stretching | jchr.org |

| 1450 | C-H (aromatic) | Bending | researchgate.netresearchgate.net |

Raman spectroscopy provides complementary information to FTIR and is particularly useful for solid-state characterization. Surface-Enhanced Raman Spectroscopy (SERS) has been developed as a highly sensitive method for the detection and quantification of moxifloxacin. nih.gov In this technique, a nanostructured gold surface is used to enhance the Raman signal of the analyte. nih.gov This methodology allows for the determination of moxifloxacin at very low concentrations, with a limit of detection reported at 0.085 µg mL⁻¹. nih.gov The ability to isolate the spectral contribution of the analyte even in complex matrices like urine demonstrates the power of Raman spectroscopy for characterizing and quantifying the molecule, leveraging the so-called second-order advantage from first-order data. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of molecules in both solution and solid states.

Proton (¹H) NMR spectroscopy in solution is essential for confirming the molecular structure of moxifloxacin and its derivatives. The ¹H NMR spectrum in a solvent like DMSO-d₆ provides a detailed map of all protons in the molecule. researchgate.net For the moxifloxacin ligand, characteristic signals include a broad singlet for the NH₂⁺ protons at δ 10.87 ppm, a singlet for the carboxylic acid proton (-COOH) at δ 9.03 ppm, and distinct signals for the aromatic protons H-2 (singlet at δ 8.78 ppm) and H-5 (doublet at δ 7.81, 7.77 ppm). researchgate.net

This technique is particularly valuable for studying the formation of derivatives, such as metal complexes. Upon complexation with a metal ion like Ag(I), significant shifts in the proton signals are observed. researchgate.net For instance, the aromatic H-2 and H-5 protons, which are close to the coordination site, undergo noticeable changes, confirming the interaction with the metal. researchgate.net The disappearance or shift of the proton band from the NH⁺ group in the piperidinopyrrolidine moiety can also indicate complex formation. researchgate.net

Interactive Table: ¹H NMR Chemical Shift (δ, ppm) Comparison for Moxifloxacin and its Ag(I) Complex

| Proton Assignment | Moxifloxacin Ligand (ppm) | Moxifloxacin-Ag(I) Complex (ppm) | Reference |

| NH₂⁺ | 10.87 (broad singlet) | - | researchgate.net |

| -COOH | 9.03 (singlet) | 9.07 | researchgate.net |

| H-2 (aromatic) | 8.78 (singlet) | 8.62 | researchgate.net |

| H-5 (aromatic) | 7.81, 7.77 (doublet) | 7.81 | researchgate.net |

Solid-state ¹³C NMR is a critical technique for characterizing the solid form of a pharmaceutical, as it is highly sensitive to the local molecular environment. irispublishers.com This sensitivity makes it ideal for differentiating between polymorphs, which are different crystalline forms of the same compound. fsu.edu

For Moxifloxacin Hydrochloride, distinct solid-state ¹³C NMR spectra have been reported for its different polymorphic forms. google.com For example, the crystalline Form α1 and Form α2 exhibit unique sets of chemical shifts, allowing for their unambiguous identification. The differences in the peak positions reflect the different packing arrangements and intermolecular interactions in the crystal lattices of the polymorphs. google.comnih.gov Comparisons between the anhydrous (Form I) and monohydrate (Form II) forms also show clear spectral differences, confirming the utility of this method for identifying the hydration state. researchgate.net

Interactive Table: Solid-State ¹³C NMR Chemical Shifts (δ, ppm) for Moxifloxacin Hydrochloride Polymorphs

| Form α1 (ppm) | Form α2 (ppm) | Reference |

| 7.5 | 7.2 | google.com |

| 17.8 | 17.5 | google.com |

| 39.5 | 39.9 | google.com |

| 52.0 | 51.6 | google.com |

| 63.2 | 62.6 | google.com |

| 104.7 | 104.3 | google.com |

| 136.0 | 136.8 | google.com |

| 150.6 | 151.1 | google.com |

| 167.2 | 167.5 | google.com |

| 175.1 | 174.5 | google.com |

Mass Spectrometry Techniques

Mass spectrometry (MS) is used to determine the molecular weight of Moxifloxacin Hydrochloride Monohydrate and to study its fragmentation patterns, which aids in structural confirmation and impurity identification. Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly employed. researchgate.netnih.gov

In positive-ion mode ESI tandem mass spectrometry (MS/MS), the protonated moxifloxacin molecule [M+H]⁺ appears at a mass-to-charge ratio (m/z) of 402.2. researchgate.netnih.gov The fragmentation of this precursor ion leads to several characteristic product ions. A dominant fragmentation pathway involves the loss of a water molecule (H₂O), resulting in a major product ion at m/z 384.2. nih.gov Other observed fragmentations include the loss of carbon dioxide (CO₂) and cleavage of the five-membered heterocycle. researchgate.nettandfonline.com The study of these fragmentation patterns is crucial for distinguishing moxifloxacin from its analogs and degradation products. researchgate.nettandfonline.com

Interactive Table: Key Mass Spectrometry Fragments of Moxifloxacin

| Ion Type | m/z Value | Description | Technique | Reference |

| Precursor Ion | 402.2 | [M+H]⁺ | ESI-MS/MS, MALDI-MS/MS | researchgate.netnih.gov |

| Product Ion | 384.2 | [M+H - H₂O]⁺ | ESI-MS/MS, MALDI-MS/MS | nih.gov |

| Product Ion | 358.2 | [M+H - CO₂]⁺ | ESI-MS/MS | tandfonline.com |

| Product Ion | 341 | From m/z 382 via cleavage | ESI-MS/MS | tandfonline.com |

| Product Ion | 261.1 | Fragment | LC-MS | nih.gov |

LC/MS and GC-EI-MS for Impurity Profiling and Degradant Identification

Liquid Chromatography-Mass Spectrometry (LC/MS) is a cornerstone technique for the separation, identification, and quantification of impurities and degradation products in moxifloxacin. The coupling of High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with mass spectrometry provides a powerful tool for analyzing the drug substance and its formulations. researchgate.netresearchgate.net

Researchers have developed and validated numerous LC/MS methods to study the degradation of moxifloxacin under various stress conditions, such as acid and alkaline hydrolysis, oxidation, and photolysis. researchgate.netscispace.com For instance, photodegradation studies using LC-ESI-QTOF-MS/MS have identified several products formed under acidic and alkaline conditions. scispace.com One study identified three specific photodegradation products using LC-MS/MS and ¹H NMR:

1-cyclopropyl-6-fluoro-7-amino-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2-oxo-octahydro-6H-pyrrolo[3,4-b]pyridine-6-yl)-1,4-dihydroquinoline-3-carboxylic acid

7-[3-hydroxyamino-4-(2-carboxyethyl)pyrrolidin-1-yl]-1- cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. researchgate.net

Similarly, four prominent synthesis-related impurities have been detected using gradient HPLC, isolated from mother liquors, and characterized by mass spectrometry and other spectroscopic techniques. nih.gov

| Impurity/Degradant Name | Context of Identification | Reference |

|---|---|---|

| 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(S,S)-N-methyl-2,8-diazabicyclo (4,3,0) non-8yl]-4-oxo-3-quinoline carboxylic acid (Impurity-1) | Synthesis Impurity | nih.gov |

| methyl-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(S,S)-2,8-diazabicyclo(4,3,0)non-8-yl]-4-oxo-3-quinoline carboxylate (Impurity-2) | Synthesis Impurity | nih.gov |

| 1-cyclopropyl-6-fluoro-1,4 dihydro-8-hydroxy-7-[(S,S)-2,8-diazobicyclo(4,3,0)non-8-yl]-4-oxo-3-quinoline carboxylicacid (Impurity-3) | Synthesis Impurity | nih.gov |

| 1-cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4 dihydro-3-quinoline carboxylicacid (Impurity-4) | Synthesis Impurity | nih.gov |

| 1-cyclopropyl-6-fluoro-7-amino-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Photodegradation Product | researchgate.net |

While LC/MS is predominant, Gas Chromatography-Electron Impact-Mass Spectrometry (GC-EI-MS) serves a crucial role in identifying specific, often volatile, impurities. A validated GC-EI-MS method has been established to identify and quantify the potential genotoxic impurity Methyl-4-Chlorobutyrate (M4CB). This impurity can arise during the synthesis of cyclopropanamine, a key intermediate in the manufacturing of moxifloxacin. The method demonstrated high sensitivity, with a limit of quantification (LOQ) as low as 0.9452 ppm, and excellent linearity and recovery, proving its suitability for quality control testing of the bulk drug.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) for High-Resolution Mass Analysis

For unequivocal identification of unknown impurities, high-resolution mass spectrometry (HRMS) is indispensable. Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) offers exceptionally high resolving power and mass accuracy, often in the sub-ppm range, which allows for the determination of elemental compositions. researchgate.netnih.govmdpi.com

A method combining HPLC with UV detection and FTICR-MS has been successfully employed for the comprehensive impurity profiling of moxifloxacin drug substance. researchgate.net This approach enabled the detection of ten impurities by HPLC-UV, with eight of these being structurally identified using the highly accurate mass data from FTICR-MS combined with multi-stage mass spectrometry (MSn) fragmentation patterns. researchgate.net The high mass accuracy (< 2 ppm) provided by techniques like FTICR-MS is critical for gaining confidence in structural assignments of unknown degradants and impurities. researchgate.net This level of precision allows for the differentiation between compounds with very similar nominal masses, making it a superior technique compared to low-resolution mass spectrometry for impurity profiling. researchgate.net

Electronic Spectroscopy and Other Optical Methods

UV-Visible Spectroscopy for Quantitative Analysis and Interaction Studies

UV-Visible spectroscopy is a robust, simple, and economical method extensively used for the quantitative analysis of moxifloxacin hydrochloride in bulk and pharmaceutical dosage forms. scispace.comresearchgate.netderpharmachemica.com The method is based on the principle that the drug absorbs UV radiation at a specific wavelength. The absorption maximum (λmax) for moxifloxacin hydrochloride is consistently reported in the range of 288 nm to 294 nm, depending on the solvent used. scispace.comderpharmachemica.comsilae.it Common solvents for this analysis include 0.1 M HCl, distilled water, and methanol (B129727). scispace.comderpharmachemica.com

These spectrophotometric methods are validated according to ICH guidelines, demonstrating linearity over a specific concentration range, precision, and accuracy. scispace.comresearchgate.net For example, in 0.1 M HCl, moxifloxacin shows a λmax at 294 nm. scispace.com In distilled water, a λmax of 293 nm is observed, with the method obeying Beer-Lambert's law in the concentration range of 1-20 µg/ml. researchgate.netderpharmachemica.com

| Solvent | Reported λmax (nm) | Linearity Range (µg/mL) | Reference |

|---|---|---|---|

| 0.1 M HCl | 294 | 5 (example concentration) | scispace.com |

| Distilled Water | 293 | 1-20 | researchgate.netderpharmachemica.com |

| Double R.O. Water | 288.2 | 2-12 | |

| 0.01 N HCl | 294.4 | 2-8 | silae.it |

| Methanol and Water (60:40 v/v) | 316 | 2-12 | japsonline.com |

Beyond quantitative analysis, UV-Vis spectroscopy is also used to study the interactions of moxifloxacin with other molecules, such as metal ions or proteins. Changes in the absorption spectrum, such as a blue shift (hypsochromic) or red shift (bathochromic), upon the addition of an interacting substance can confirm binding and provide insights into the nature of the complex formed. rsc.orgmdpi.com

Fluorescence Spectroscopy for Molecular Location Studies and Interaction Dynamics

Moxifloxacin possesses intrinsic fluorescence, a property that is highly sensitive to the molecule's local environment. nih.govmanchester.ac.uk This makes fluorescence spectroscopy a powerful technique for investigating its interactions with biological macromolecules and for molecular location studies. nih.govtandfonline.com

The interaction of moxifloxacin with calf thymus DNA (ct-DNA) has been studied using fluorescence quenching. tubitak.gov.tr The results indicated an intercalative binding mode, where the moxifloxacin molecule inserts itself between the base pairs of the DNA. tubitak.gov.tr The study determined a binding constant of 1.28 × 10⁵ M⁻¹ and calculated thermodynamic parameters (ΔH and ΔS), which suggested that hydrogen bonding and van der Waals forces are the primary drivers of the interaction. tubitak.gov.tr

Similarly, fluorescence spectroscopy has been used to investigate the binding of moxifloxacin to proteins like bovine hemoglobin (BHb) and human serum albumin (HSA). rsc.orgtandfonline.com These studies typically involve monitoring the quenching of the intrinsic fluorescence of the protein's tryptophan and tyrosine residues upon the addition of moxifloxacin. rsc.orgtandfonline.com The quenching mechanism is often found to be static, indicating the formation of a ground-state complex between the drug and the protein. rsc.orgtandfonline.com Such studies can determine binding constants, the number of binding sites, and the thermodynamic forces involved, while synchronous and 3D fluorescence spectra can reveal conformational changes in the protein upon binding. rsc.orgtandfonline.com Furthermore, location studies using fluorescence in liposome (B1194612) models have shown that moxifloxacin is located near the phospholipid headgroups of cell membranes. nih.gov

X-ray Diffraction Analysis

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Purity Assessment

Powder X-ray Diffraction (PXRD) is a fundamental technique for the solid-state characterization of crystalline materials. It is used to identify the specific crystalline form (polymorph) of Moxifloxacin Hydrochloride Monohydrate, assess its phase purity, and differentiate it from anhydrous or other polymorphic or amorphous forms. googleapis.comgoogle.comresearchgate.net Each crystalline form possesses a unique crystal lattice, which results in a characteristic PXRD pattern with diffraction peaks at specific 2θ angles.

Different polymorphic forms of moxifloxacin hydrochloride and its monohydrate have been reported and characterized by their unique PXRD patterns. For instance, a novel polymorph of the monohydrate, designated Polymorph IV, is characterized by peaks at specific 2θ angles. googleapis.com The presence or absence of these characteristic peaks allows for the unambiguous identification of the crystalline phase. This is critical as different polymorphs can have different physical properties, including solubility and stability, which can impact the final drug product. researchgate.net Studies have shown that storing moxifloxacin hydrochloride under high humidity conditions can lead to the formation of a hydrated crystalline form from an anhydrous one, a transition readily monitored by PXRD. researchgate.net

| Crystalline Form Designation | Characteristic Peaks (°2θ ± 0.2) | Reference |

|---|---|---|

| Polymorph IV (Monohydrate) | 7.5, 9.3, 12.8, 15.1, 16.7, 18.7, 19.2 | googleapis.com |

| Form-X (Anhydrous) | 5.7, 7.1, 8.5, 10.2, 13.8, 14.0, 15.1, 15.6 | google.com |

| Form-Y (Monohydrochloride) | 5.8, 6.4, 7.7, 8.1, 8.4, 9.5, 10.0, 12.0 | google.com |

| Form αl (Hydrate) | 5.6, 7.0, 8.3, 9.9, 14.3, 15.4, 17.2, 20.2 | google.com |

| Form α2 (Hydrate) | 5.7, 7.1, 8.4, 10.2, 14.4, 16.9, 19.1, 21.5 | google.com |

| Form III (Anhydrous) | 5.6, 7.1, 8.4, 8.8, 10.0, 10.4, 11.4, 12.2 | googleapis.com |

Single-Crystal X-ray Diffraction for Definitive Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction (SCXRD) is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound. In the case of Moxifloxacin Hydrochloride Monohydrate, SCXRD provides definitive evidence of its molecular configuration, stereochemistry, and the packing arrangement of ions and molecules within the crystal lattice.

Crystallographic studies have successfully elucidated the structure of Moxifloxacin Hydrochloride Monohydrate, confirming the presence of a moxifloxacin cation, a chloride anion, and a single water molecule within the asymmetric unit. The compound crystallizes in the orthorhombic system, specifically in the chiral space group P2₁2₁2₁, which inherently confirms the enantiomerically pure nature of the crystallized substance. This chirality is fundamental to its pharmacological efficacy.

The crystal structure is stabilized by an extensive network of hydrogen bonds. The chloride ion and the water molecule are crucial in linking the moxifloxacin cations, thereby creating a stable three-dimensional framework. The detailed bond lengths, angles, and torsion angles derived from SCXRD are vital for understanding structure-activity relationships and serve as a basis for computational modeling.

Table 1: Crystallographic Data for Moxifloxacin Hydrochloride Monohydrate

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | google.com |

| Space Group | P2₁2₁2₁ | google.com |

| a (Å) | 7.189(2) | google.com |

| b (Å) | 11.012(4) | google.com |

| c (Å) | 27.086(9) | google.com |

| Volume (ų) | 2144.3(13) | google.com |

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) for Thermal Transitions, Polymorphic Transitions, and Stability

Differential Scanning Calorimetry (DSC) is a primary tool for investigating the thermal properties of pharmaceutical solids. It measures the heat flow associated with thermal transitions as a function of temperature. For Moxifloxacin Hydrochloride Monohydrate, DSC thermograms reveal key information about its stability and physical state.

A typical DSC curve for the monohydrate form shows a broad endotherm at approximately 80-120°C, which corresponds to the loss of the water molecule (dehydration). nih.gov Following this dehydration event, a sharp endothermic peak is observed at a much higher temperature, around 250-260°C, indicating the melting point of the resulting anhydrous form. google.comgoogle.comresearchgate.net The presence and characteristics of these peaks are critical for identifying the specific polymorphic form and understanding its behavior upon heating. The investigation of different polymorphic forms is crucial as they can exhibit different physical properties, including solubility and stability. google.comgoogle.com DSC is also instrumental in studying the compatibility of the drug with various excipients by observing shifts in melting peaks or the appearance of new thermal events.

Table 2: Indicative DSC Events for Moxifloxacin Hydrochloride Monohydrate

| Thermal Event | Approximate Temperature (°C) | Description |

|---|---|---|

| Dehydration | 105 | Broad endotherm corresponding to water loss. |

Thermogravimetric Analysis (TGA) for Decomposition Patterns and Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a substance as it is heated. This technique is complementary to DSC and is particularly useful for quantifying mass loss events such as dehydration and decomposition.

The TGA thermogram of Moxifloxacin Hydrochloride Monohydrate typically displays an initial weight loss corresponding to the theoretical water content of the monohydrate (approximately 4.2%). researchgate.net This weight loss occurs in a temperature range consistent with the dehydration endotherm seen in DSC analysis. After the loss of water, the anhydrous form remains stable until it begins to decompose at higher temperatures, generally above 250°C. researchgate.net TGA provides a clear indication of the thermal stability of the compound.

Microscopy Techniques

Scanning Electron Microscopy (SEM) for Particle Morphology and Crystal Habit Analysis

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology of particles. This is essential for characterizing the crystal habit, size, and shape of Moxifloxacin Hydrochloride Monohydrate, which are properties that can significantly influence its manufacturing and dissolution characteristics.

SEM micrographs have shown that Moxifloxacin Hydrochloride can present in various crystal habits, including needle-like, prism, and oval shapes, depending on the crystallization solvent and conditions. researchgate.net For instance, needle-like crystals have been observed in some preparations. researchgate.net The morphology of the particles, including their surface texture and degree of aggregation, can be clearly visualized, providing valuable information for formulation development.

Hot Stage Microscopy for Thermal Transitions and Polymorphism

Hot Stage Microscopy (HSM) combines optical microscopy with a programmable heating stage, allowing for the direct visual observation of a sample as it undergoes thermal transitions. nih.govresearchgate.netamericanpharmaceuticalreview.comhexoninstruments.com This technique is highly effective for corroborating data from DSC and TGA and for providing a deeper understanding of solid-state changes. nih.govresearchgate.net

With HSM, one can directly observe the physical changes in Moxifloxacin Hydrochloride Monohydrate crystals upon heating. This includes the melting process, desolvation (loss of water), and any polymorphic transformations that may occur. nih.gov For example, HSM can visually confirm the crystalline-to-amorphous transition at the melting point. researchgate.net It is a powerful tool for studying crystallization and recrystallization phenomena, providing insights into how different polymorphs may form under various thermal conditions. americanpharmaceuticalreview.comhexoninstruments.com

Molecular Mechanisms of Action and Drug Target Interactions Research

Inhibition of Bacterial Type IIA Topoisomerases

Moxifloxacin's primary targets are two crucial enzymes that manage the topological state of bacterial DNA: DNA gyrase (a type II topoisomerase) and topoisomerase IV. patsnap.comproteopedia.orgoup.com These enzymes are vital for processes such as DNA replication, transcription, repair, and recombination. patsnap.com By inhibiting these enzymes, moxifloxacin (B1663623) effectively halts bacterial proliferation. nih.govpediatriconcall.com In Gram-negative bacteria, DNA gyrase is often the primary target, whereas in many Gram-positive bacteria, topoisomerase IV is the preferential target. oup.com However, moxifloxacin is recognized for its balanced, dual-targeting activity against both enzymes. oup.com

DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process that is essential for the initiation of DNA replication and for relieving the torsional stress that arises from the unwinding of the DNA double helix. proteopedia.orgyoutube.com The enzyme is composed of two subunits, GyrA and GyrB. oup.com

Moxifloxacin inhibits DNA gyrase by binding to the enzyme-DNA complex. nih.gov This binding stabilizes a transient state in the enzyme's catalytic cycle where the DNA is cleaved. rcsb.org Specifically, moxifloxacin and other fluoroquinolones are thought to interact with the quinolone resistance-determining region (QRDR) of the GyrA subunit. nih.gov Docking studies have suggested that specific amino acid residues, such as Ser83 and Asp87 in E. coli GyrA, are critical for this interaction, forming a bridge with the fluoroquinolone molecule, often mediated by a magnesium ion. nih.govnih.gov By trapping the DNA gyrase in this cleaved complex, moxifloxacin prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. nih.govnih.gov

Topoisomerase IV is primarily involved in the decatenation, or unlinking, of newly replicated daughter chromosomes, a critical step for the segregation of DNA into daughter cells during cell division. proteopedia.orgyoutube.com This enzyme is a heterotetramer composed of two ParC and two ParE subunits. rcsb.org

Similar to its action on DNA gyrase, moxifloxacin inhibits topoisomerase IV by stabilizing the enzyme-DNA cleavage complex. rcsb.organtibioticdb.com It binds at the interface of the ParC subunits and the cleaved DNA. researchgate.net Crystal structures of topoisomerase IV from Acinetobacter baumannii in a complex with DNA and moxifloxacin reveal that the drug intercalates at the site of DNA cleavage. researchgate.net This interaction prevents the re-ligation of the broken DNA strands, thereby blocking the separation of interlinked chromosomes and leading to cell death. rcsb.org In Staphylococcus aureus, topoisomerase IV is considered the primary target of moxifloxacin. asm.org

Molecular Basis of DNA Replication and Transcription Inhibition

The inhibition of DNA gyrase and topoisomerase IV by moxifloxacin has direct and catastrophic consequences for DNA replication and transcription. rcsb.orgpediatriconcall.com The stabilization of the enzyme-DNA cleavage complexes effectively creates physical roadblocks on the bacterial chromosome. nih.gov

During DNA replication, the progression of the replication fork is halted when it encounters these stalled complexes. nih.gov This blockage can lead to the collapse of the replication fork and the generation of lethal double-strand DNA breaks. nih.gov Similarly, transcription, the process of creating RNA from a DNA template, is also inhibited as the RNA polymerase is unable to proceed past the moxifloxacin-stabilized topoisomerase-DNA adducts. researchgate.net The accumulation of these breaks in the bacterial chromosome triggers a cascade of events that ultimately leads to bactericidal activity. patsnap.com

Allosteric Modulation and Binding Site Analysis

The interaction of moxifloxacin with its target topoisomerases is characterized by its binding to a specific region within the enzyme's active site, rather than through allosteric modulation at a distant site. Allosteric modulation typically involves the binding of a molecule to a site other than the orthosteric (active) site, which then induces a conformational change that affects the enzyme's activity. nih.govnih.gov Moxifloxacin, however, acts as a direct inhibitor by binding to the quinolone resistance-determining region (QRDR) within the active site of DNA gyrase and topoisomerase IV. nih.govresearchgate.net

Moxifloxacin exhibits a high binding affinity for both DNA gyrase and topoisomerase IV, contributing to its potent broad-spectrum activity. oup.comasm.org Studies comparing moxifloxacin to other fluoroquinolones have demonstrated its enhanced activity, which is partly attributed to its strong interaction with these target enzymes. For instance, in Staphylococcus aureus, moxifloxacin shows potent inhibition of both enzymes, although it is considered to have a slightly better targeting of topoisomerase IV. asm.org Biochemical studies with purified Streptococcus pneumoniae enzymes have also shown that moxifloxacin has a higher affinity for both DNA gyrase and topoisomerase IV compared to older fluoroquinolones like ciprofloxacin (B1669076). karger.com The binding affinity of fluoroquinolones can be influenced by mutations in the QRDR of the target enzymes, which is a common mechanism of bacterial resistance. researchgate.net

Table 1: Comparative Binding Affinities of Fluoroquinolones

| Fluoroquinolone | Target Enzyme | Organism | Relative Binding Affinity/Potency |

|---|---|---|---|

| Moxifloxacin | DNA Gyrase & Topoisomerase IV | Streptococcus pneumoniae | Higher affinity than ciprofloxacin karger.com |

| Moxifloxacin | DNA Gyrase & Topoisomerase IV | Staphylococcus aureus | Four- to eightfold more potent than ciprofloxacin asm.org |

| Besifloxacin | DNA Gyrase & Topoisomerase IV | Streptococcus pneumoniae | Higher affinity than moxifloxacin and ciprofloxacin karger.com |

A key feature of moxifloxacin's mechanism of action is the stabilization of the covalent complex formed between the topoisomerase and the cleaved DNA. rcsb.organtibioticdb.com After the enzyme creates a double-strand break in the DNA, moxifloxacin binds to this intermediate complex, preventing the subsequent re-ligation of the DNA strands. nih.gov

The drug essentially acts as a molecular wedge, inserting itself into the DNA at the site of cleavage. researchgate.net Crystal structure analysis shows that two moxifloxacin molecules can bind to the topoisomerase IV-DNA complex, sterically hindering the re-joining of the broken DNA ends. rcsb.org This stabilization of the "cleavage complex" is a critical step that transforms the essential topoisomerase enzymes into cellular toxins, leading to the accumulation of fragmented DNA and ultimately, cell death. rcsb.orgnih.gov The interaction is further stabilized by a water-metal ion bridge involving a magnesium ion, which connects the fluoroquinolone to specific amino acid residues in the enzyme. nih.govresearchgate.net

In Vitro Enzymatic Activity Modulation

Beyond its primary antibacterial targets, moxifloxacin and its derivatives have been investigated for their ability to modulate the activity of other enzymes, with varying results.

Enzyme Inhibitory Studies (e.g., urease, carbonic anhydrase)

Research into the inhibitory effects of moxifloxacin on enzymes like urease and carbonic anhydrase has revealed a highly specific and often weak interaction, which can be dramatically altered through complexation or derivatization.

Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for bacteria such as Helicobacter pylori. nih.gov Studies show that moxifloxacin itself is a very weak inhibitor of urease, with a high IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) of 183.25 ± 2.06 μg/mL. rsc.org However, when moxifloxacin is used to cap silver nanoparticles (Ag-Mox), the resulting complex becomes a significantly potent urease inhibitor, with an IC₅₀ value of 0.66 ± 0.042 μg/mL, representing a nearly 278-fold increase in activity. rsc.org In contrast, a similar complex with gold nanoparticles was found to be inactive. rsc.org In a separate study, a series of carboxamide derivatives of moxifloxacin were synthesized, with one compound showing mild enzymatic activity against urease, while other derivatives were inactive. nih.gov

Table 2: Urease Inhibitory Activity of Moxifloxacin and its Silver Nanoparticle Complex

| Compound | IC50 (μg/mL) | Reference |

|---|---|---|

| Moxifloxacin | 183.25 ± 2.06 | rsc.org |

| Silver-Moxifloxacin Nanoparticles (Ag-Mox) | 0.66 ± 0.042 | rsc.org |

Carbonic Anhydrase: Carbonic anhydrases are zinc-containing metalloenzymes involved in numerous physiological processes. Despite the investigation of other antibiotic classes as potential carbonic anhydrase inhibitors, research indicates this is not a target for moxifloxacin. A study that evaluated carboxamide derivatives of moxifloxacin found them to be inactive against carbonic anhydrase. nih.gov The available literature does not support a significant inhibitory interaction between moxifloxacin and this class of enzymes.

Antioxidant Mechanisms Associated with Moxifloxacin Complexes

The antioxidant potential of many organic compounds, including pharmaceuticals, can be significantly influenced by their ability to form coordination complexes with metal ions. nih.govnih.gov While direct, extensive studies on the antioxidant properties of moxifloxacin complexes are not as prevalent as those on its antimicrobial effects, the underlying chemical principles allow for a mechanistic understanding.

The antioxidant activity of metal complexes generally operates through two primary mechanisms. nih.gov The first involves direct free radical scavenging, where the complex can donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thus terminating damaging oxidative chain reactions. nih.govmdpi.com The second, and often crucial, mechanism is the chelation of pro-oxidant metal ions, such as Fe(II)/Fe(III) or Cu(I)/Cu(II). nih.gov By binding these metal ions, the organic ligand can prevent them from participating in redox cycling reactions (like the Fenton reaction) that generate highly destructive hydroxyl radicals.

Moxifloxacin is an effective chelating agent, capable of forming stable complexes with various metal ions through its carboxylic acid and ketone moieties. researchgate.net This chelating ability is fundamental to its potential antioxidant action. By sequestering ambient, catalytically active metal ions, a moxifloxacin complex could theoretically reduce the formation of ROS in a biological system. The activity of such complexes is generally enhanced by the chelation process. nih.gov While some studies have successfully synthesized and characterized moxifloxacin-metal complexes for other biological applications, such as antidiabetic activity, their specific antioxidant profiles remain a developing area of research. researchgate.net The antioxidant capacity of a given complex would depend on the specific metal ion, the coordination geometry, and the redox potential of the final molecule. nih.govnih.gov

Molecular Basis of Antimicrobial Resistance Research

Chromosomal Mutations in Quinolone Resistance-Determining Regions (QRDR)

The primary mechanism of resistance to moxifloxacin (B1663623) involves mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes. These genes encode the subunits of DNA gyrase and topoisomerase IV, the essential enzymes targeted by fluoroquinolones. Alterations in these regions can reduce the binding affinity of moxifloxacin to its targets, thereby diminishing its antibacterial efficacy.

Mutations in gyrA Gene (e.g., Thr82 to Ile, Ser-83)

Mutations within the gyrA gene, which encodes subunit A of DNA gyrase, are a common cause of fluoroquinolone resistance. In Clostridium difficile, a notable mutation is the substitution of Threonine at position 82 with Isoleucine (Thr82→Ile). nih.gov This position corresponds to the highly conserved Serine-83 in Escherichia coli, a critical residue for quinolone interaction. nih.gov Studies on Acinetobacter baumannii have shown that a mutation at Serine-83 is present in all ciprofloxacin-resistant isolates, with those also resistant to moxifloxacin often harboring an additional mutation. nih.gov In Mycobacterium tuberculosis, mutations at codons 88 and 94 of gyrA are associated with moxifloxacin resistance, defined as a minimum inhibitory concentration (MIC) of ≥2 μg/ml. nih.gov Specifically, the A90V substitution in GyrA has been linked to a moxifloxacin MIC of 1 µg/mL in some isolates. sgul.ac.uk

| Bacterial Species | gyrA Mutation | Effect on Moxifloxacin Susceptibility | Reference |

| Clostridium difficile | Thr82→Ile | Associated with moderate-level resistance (MIC 16 or 32 µg/mL) | nih.gov |

| Acinetobacter baumannii | Ser-83 | Found in ciprofloxacin-resistant isolates; moxifloxacin MIC of 0.25–1 mg/L with this mutation alone | nih.govoup.com |

| Mycobacterium tuberculosis | A90V | MIC of 1 µg/mL | sgul.ac.uk |

| Mycobacterium tuberculosis | Gly88Cys | Associated with resistance (MIC ≥2 µg/mL) | nih.gov |

| Mycobacterium tuberculosis | Codon 94 mutations | Associated with resistance (MIC ≥2 µg/mL) | nih.gov |

Mutations in parC Gene (e.g., Ser-80)

The parC gene encodes subunit A of topoisomerase IV, another primary target of moxifloxacin, particularly in Gram-positive bacteria. In Acinetobacter baumannii, a mutation at Serine-80 in the parC gene, in addition to a gyrA mutation, is typically required for moxifloxacin resistance (MIC ≥2 mg/L). nih.govoup.com Similarly, in Streptococcus pneumoniae, mutations in parC, such as at Serine-79, can contribute to resistance, especially when they occur as a second-step mutation following an initial gyrA alteration. nih.gov For Mycoplasma genitalium, a single nucleotide polymorphism resulting in a Serine to Isoleucine change at position 83 (Ser83→Ile) in ParC is strongly associated with moxifloxacin resistance. nih.govnih.govnih.gov

| Bacterial Species | parC Mutation | Effect on Moxifloxacin Susceptibility | Reference |

| Acinetobacter baumannii | Ser-80 | In combination with a gyrA mutation, leads to MIC ≥2 mg/L | nih.govoup.com |

| Streptococcus pneumoniae | Ser-79 | Contributes to resistance, often as a second-step mutation | nih.gov |

| Mycoplasma genitalium | Ser83→Ile | Strongly associated with resistance (MICs of 2, 4, and 16 mg/L in cultured strains) | nih.govnih.gov |

Mutations in gyrB and parE Genes